2-Methylhexadecanoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylhexadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the methylation of hexadecanoic acid using methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of unsaturated fatty acids followed by methylation. This process ensures high yield and purity, making it suitable for large-scale production .

化学反応の分析

Peroxisomal α-Oxidation

This pathway involves cleavage of 2-methylhexadecanoic acid to form 2-methylpentadecanal and formyl-CoA (Fig. 1). Key findings include:

Reaction Steps :

-

Hydroxylation : Conversion to 2-hydroxy-3-methylhexadecanoyl-CoA.

-

Cleavage : Lyase-mediated splitting into formyl-CoA and 2-methylpentadecanal .

-

Oxidation : Aldehyde dehydrogenase converts 2-methylpentadecanal to 2-methylpentadecanoic acid .

Table 1: Metabolites Identified in α-Oxidation

| Substrate | Products | Enzymes Involved | Detection Method |

|---|---|---|---|

| This compound | 2-Methylpentadecanal | Peroxisomal lyase | GC-MS, isotopic labeling |

| Formyl-CoA | Aldehyde dehydrogenase | Radiolabeled assays |

β-Oxidation Under Sulfate-Reducing Conditions

In anaerobic environments, this compound undergoes β-oxidation, producing shorter-chain fatty acids :

Mechanism :

-

Propionyl-CoA elimination : Loss of a propionyl group yields tetradecanoic acid (C₁₄H₂₈O₂).

-

Deuterium-labeling studies confirmed the retention of isotopic labels in intermediates .

Table 2: β-Oxidation Metabolites

| Intermediate | Mass Spectral Peaks (m/z) | Deuterated Analogues (m/z) |

|---|---|---|

| This compound | 342 (M⁺), 327, 159 | 343, 328, 160 |

| Tetradecanoic acid | 300 (M⁺), 285, 145 | 301, 286, 146 |

Carboxylation Pathways

In microbial consortia, carboxylation at subterminal carbons produces odd-chain fatty acids :

-

Key metabolite : [1,2-¹³C₂]2-Ethylpentadecanoic acid identified via GC-MS .

-

Subsequent β-oxidation yields pentadecanoic acid (C₁₅H₃₀O₂) and tridecanoic acid (C₁₃H₂₆O₂) .

Figure 2 : Proposed carboxylation mechanism involving radical intermediates under sulfate-reducing conditions .

Synthetic Modifications

While natural reactions dominate, synthetic derivatization includes:

-

Methyl ester formation : Reaction with diazomethane (CH₂N₂) yields 2-methylhexadecanoate .

-

Oxidation : Potential benzylic oxidation (if aryl-substituted) to ketones or carboxylic acids .

Environmental and Metabolic Fate

科学的研究の応用

Biochemical Research

Fatty Acid Metabolism Studies

2-Methylhexadecanoic acid plays a crucial role in studies related to fatty acid metabolism. It has been utilized as an internal standard in gas chromatography for analyzing plasma fatty acids, particularly in the context of colorectal cancer research. In one study, it was used to assess the relationship between plasma saturated fatty acids and cancer risk, demonstrating its importance in metabolic profiling and disease association studies .

Peroxisomal Disorders

Research involving fibroblast cultures has highlighted the utility of this compound in diagnosing peroxisomal disorders. Specifically, it has been used to investigate the activity of 2-methylacyl-CoA racemase, an enzyme involved in the metabolism of branched-chain fatty acids. In a documented case, the compound was instrumental in identifying a deficiency in this enzyme, linking it to malabsorption issues .

Environmental and Exposome Studies

Human Exposome Analysis

This compound is recognized as part of the human exposome, which encompasses all environmental exposures that individuals encounter throughout their lives. Studies have indicated that this compound can be found in human blood samples, suggesting its relevance in exposure assessment and epidemiological studies . Its presence is typically associated with exposure to certain environmental sources or industrial processes.

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound serves as a precursor for synthesizing various chemical compounds. Its branched structure can enhance the properties of lipid formulations, making it valuable in developing specialized surfactants and emulsifiers used in food and cosmetic industries .

Lipid Research

The compound is also studied for its impact on lipid membranes. Research has shown that methyl-branched fatty acids like this compound can influence the physical properties of lipid bilayers, which is crucial for understanding membrane dynamics and fluidity .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-methylhexadecanoic acid involves its interaction with enzymes involved in lipid metabolism and cellular energy production. It acts as a substrate for various enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid biosynthesis and degradation .

類似化合物との比較

Hexadecanoic acid (palmitic acid): A straight-chain fatty acid without the methyl branch.

2-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.

16-Hydroxyhexadecanoic acid: Another hydroxylated derivative with the hydroxyl group at the sixteenth carbon.

Uniqueness: 2-Methylhexadecanoic acid is unique due to its methyl branch at the second carbon, which imparts distinct chemical and physical properties. This branching affects its reactivity and interaction with biological molecules, making it a valuable compound for specific applications in research and industry .

生物活性

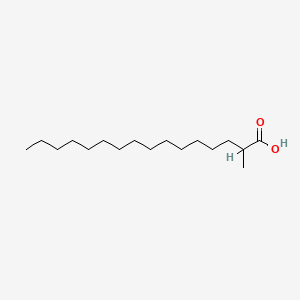

2-Methylhexadecanoic acid, also known as 2-methylpalmitic acid, is a long-chain fatty acid characterized by its unique methyl branching at the second carbon position. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and implications for human health.

- Chemical Formula : C17H34O2

- Molecular Weight : 270.457 g/mol

- IUPAC Name : this compound

- CAS Number : 27147-71-3

The structure of this compound can be represented as follows:

Sources and Occurrence

This compound is not a naturally occurring metabolite but has been identified in certain organisms, such as Chondrosia reniformis and Myrmekioderma rea . It is primarily found in individuals exposed to this compound or its derivatives, making it a part of the human exposome, which encompasses all environmental exposures throughout an individual's life .

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of branched-chain fatty acids, including this compound. Research indicates that these compounds can exhibit inhibitory effects against various bacterial strains. For instance, fatty acids with similar structures have shown activity against Staphylococcus aureus and other pathogens .

2. Lipid Metabolism

Research has demonstrated that this compound may influence lipid metabolism. In animal models, it has been observed to enhance lipid synthesis during the growth of tumors such as Walker 256 carcinoma . This suggests a potential role in metabolic processes related to cancer progression.

3. Membrane Structure and Function

The incorporation of branched-chain fatty acids into lipid membranes has been studied for their impact on membrane fluidity and function. Differential scanning calorimetry (DSC) studies indicate that methyl-branched fatty acids can alter the physical properties of lipid bilayers, potentially affecting membrane integrity and cellular function .

Case Study 1: Tumor Growth and Lipid Synthesis

A study conducted on the administration of labeled 14-methylhexadecanoic acid to rats revealed significant insights into lipid metabolism during tumor growth. The research indicated that the compound was effectively utilized in synthesizing various lipid classes, including triglycerides and phospholipids, suggesting a role in energy storage and membrane formation during cancer progression .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessing the antimicrobial properties of branched-chain fatty acids demonstrated that compounds like this compound could inhibit the growth of pathogenic bacteria. These findings support the hypothesis that such fatty acids may serve as natural preservatives or therapeutic agents against bacterial infections .

特性

IUPAC Name |

2-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPAUZGVNGEWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885382 | |

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27147-71-3 | |

| Record name | 2-Methylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27147-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027147713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the detection of 2-Methylhexadecanoic acid contribute to understanding anaerobic alkane degradation?

A: The presence of this compound in a mixed sulfate-reducing culture provides evidence for the fumarate addition mechanism of hexadecane degradation. [] This mechanism involves the addition of fumarate to the alkane, followed by a series of enzymatic reactions that ultimately produce various fatty acids, including this compound.

Q2: What other metabolites were observed alongside this compound, and what do they suggest about the degradation pathway?

A2: In addition to this compound, the researchers identified several other metabolites in cultures utilizing the fumarate addition pathway, including:

- Methylpentadecylsuccinic acid: This compound is considered the first intermediate formed after fumarate addition to hexadecane. []

- 4-Methyloctadecanoic acid: This metabolite is formed through subsequent reactions from methylpentadecylsuccinic acid. []

- 4-Methyloctadec-2,3-enoic acid: This compound likely arises from the dehydration of 4-Methyloctadecanoic acid. []

- Tetradecanoic acid: This shorter-chain fatty acid is likely a product of further degradation steps. []

Q3: Were there any differences in the metabolites detected between the different microbial cultures studied?

A: Yes, while this compound and other metabolites supporting the fumarate addition pathway were observed in the AK-01 isolate and the mixed sulfate-reducing culture, they were not found in the Hxd3 isolate. [] This suggests that Hxd3 may utilize a different alkane degradation pathway, possibly involving carboxylation. This highlights the diversity of metabolic pathways employed by different microbial species for alkane degradation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。